2-methyl-4-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]-5,6,7,8-tetrahydrophthalazin-1(2H)-one
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Overview
Description
2-methyl-4-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]-5,6,7,8-tetrahydrophthalazin-1(2H)-one is a complex organic compound with a unique structure that includes a morpholine ring, a sulfonyl group, and a tetrahydrophthalazinone core. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]-5,6,7,8-tetrahydrophthalazin-1(2H)-one typically involves multiple steps, including the formation of the morpholine ring and the introduction of the sulfonyl group. One common method involves the reaction of 4-methyl-3-(morpholin-4-ylsulfonyl)phenylamine with a suitable phthalazinone precursor under controlled conditions. The reaction is often carried out in the presence of a base and a solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-methyl-4-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]-5,6,7,8-tetrahydrophthalazin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-methyl-4-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]-5,6,7,8-tetrahydrophthalazin-1(2H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methyl-4-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]-5,6,7,8-tetrahydrophthalazin-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-methyl-3-(morpholin-4-ylsulfonyl)phenylamine: Shares the morpholine and sulfonyl groups but lacks the tetrahydrophthalazinone core.
3-methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one: Contains a morpholine ring and a piperidinone core, with different substitution patterns.
Uniqueness
2-methyl-4-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]-5,6,7,8-tetrahydrophthalazin-1(2H)-one is unique due to its combination of a tetrahydrophthalazinone core with a morpholine ring and a sulfonyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C20H25N3O4S |
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Molecular Weight |
403.5 g/mol |
IUPAC Name |
2-methyl-4-(4-methyl-3-morpholin-4-ylsulfonylphenyl)-5,6,7,8-tetrahydrophthalazin-1-one |
InChI |
InChI=1S/C20H25N3O4S/c1-14-7-8-15(13-18(14)28(25,26)23-9-11-27-12-10-23)19-16-5-3-4-6-17(16)20(24)22(2)21-19/h7-8,13H,3-6,9-12H2,1-2H3 |
InChI Key |
NPUVDBOXPMHNKC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN(C(=O)C3=C2CCCC3)C)S(=O)(=O)N4CCOCC4 |
Origin of Product |
United States |
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